N-cyclobutyl-2-(propan-2-yl)pyrimidin-4-amine

Description

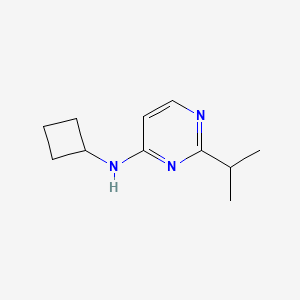

N-Cyclobutyl-2-(propan-2-yl)pyrimidin-4-amine (CAS: 2098139-11-6) is a pyrimidine derivative characterized by a cyclobutyl group at position 6 and an isopropyl (propan-2-yl) substituent at the N-position of the pyrimidin-4-amine core (Fig. 1). Its molecular formula is $ \text{C}{11}\text{H}{16}\text{N}_4 $, with a molecular weight of 204.28 g/mol . The compound is of interest in medicinal chemistry due to the structural versatility of pyrimidine scaffolds, which are commonly associated with kinase inhibition, antitumor activity, and modulation of tubulin dynamics .

Properties

IUPAC Name |

N-cyclobutyl-2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-8(2)11-12-7-6-10(14-11)13-9-4-3-5-9/h6-9H,3-5H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGQOIUONVTINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-(propan-2-yl)pyrimidin-4-amine typically involves several steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-(propan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted pyrimidine compounds with different functional groups.

Scientific Research Applications

N-cyclobutyl-2-(propan-2-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Pyrimidin-4-Amine Derivatives

AG488 (N-(4-Methoxyphenyl)-2,6-Dimethyl-N-(Propan-2-yl)Furo[2,3-d]Pyrimidin-4-Amine HCl)

- Structure : Features a fused furopyrimidine core with a 4-methoxyphenyl and isopropyl group.

- Activity : Exhibits dual anti-receptor tyrosine kinase (RTK) and anti-tubulin activity, reducing tumor volume in murine breast cancer models with lower systemic toxicity than docetaxel .

6-Chloro-N-[2-(Propan-2-yl)Oxan-3-yl]Pyrimidin-4-Amine (CAS: 1311314-57-4)

- Structure : Pyrimidine core substituted with a chloro group at position 6 and an oxane (tetrahydropyran) ring at the N-position.

- Properties : The oxane ring introduces hydrophilicity, contrasting with the cyclobutyl group’s lipophilicity in the target compound .

4-Cyclopropyl-6-Methyl-N-Phenylpyrimidin-2-Amine (CAS: 121552-61-2)

- Structure : Cyclopropyl and methyl substituents on the pyrimidine core.

- Comparison: Cyclobutyl vs.

Heterocyclic Core Variants

K405-3231 (N-Benzyl-1-(3-Chloro-4-Methylphenyl)-N-(Propan-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine)

- Structure : Pyrazolo[3,4-d]pyrimidine core with benzyl and chloro-methylphenyl groups.

- Activity: Pyrazolo-pyrimidines are known for kinase inhibition; the isopropyl group here mirrors the target compound’s substituent .

N-(Cyclopropylmethyl)-4-{7-[(Dimethylamino)Methyl]-2-(4-Fluorophenyl)Imidazo[1,2-a]Pyridin-3-yl}Pyrimidin-2-Amine

Antitumor and Tubulin-Targeting Activity

The target compound shares functional parallels with AG488 () and related pyrimidines (), which bind tubulin’s colchicine site, inhibit microtubule assembly, and overcome drug resistance via P-glycoprotein and βIII-tubulin modulation . Cyclobutyl groups may enhance membrane permeability compared to polar substituents (e.g., methoxyphenyl in AG488), though this requires empirical validation.

Kinase Inhibition Potential

Pyrimidin-4-amine derivatives, such as those in and , often target RTKs or checkpoint kinases (CHK1).

Physicochemical Properties

Biological Activity

N-cyclobutyl-2-(propan-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various pathogens, suggesting its utility in treating infections.

- Antiparasitic Activity : It exhibits significant activity against Trypanosoma brucei and Plasmodium falciparum, which are responsible for diseases such as African sleeping sickness and malaria, respectively.

- Cancer Research : The compound is being investigated for its role in cancer treatment, particularly in targeting specific cancer pathways.

Target Interaction

This compound acts primarily through the inhibition of key enzymes involved in the metabolic pathways of targeted organisms. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound interacts with enzymes critical for the survival and replication of pathogens, leading to their growth inhibition.

- Biochemical Pathway Disruption : By affecting various biochemical pathways, it can induce cell death in target organisms.

Pharmacokinetic Studies

Pharmacokinetic profiles have been established to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. For instance:

| Study | Route | Dose (mg/kg) | C max (ng/mL) | T max (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| NMRI Mice | PO | 10 | 33 | 0.50 | 5700 |

| NMRI Mice | IP | 10 | 830 | 0.25 | 66,000 |

| HRN Mice | IP | 10 | 3800 | 0.50 | 1,000,000 |

This table illustrates the compound's varying bioavailability depending on the administration route and the model organism used .

Efficacy Studies

In efficacy studies involving NMRI mice, this compound demonstrated complete cure from parasitemia after treatment, indicating strong antiparasitic potential. However, in HRN mice with higher drug exposure, toxicity was observed alongside reduced efficacy .

Conclusions

The biological activity of this compound suggests it is a promising candidate for further development in treating infectious diseases and possibly cancer. Its mechanisms of action through enzyme inhibition and disruption of metabolic pathways highlight its potential therapeutic applications.

Future Directions

Continued research is necessary to better understand the pharmacodynamics and long-term effects of this compound. Future studies should focus on:

- Expanded In Vivo Studies : To assess safety and efficacy in various animal models.

- Mechanistic Studies : To elucidate specific interactions at the molecular level.

- Clinical Trials : To evaluate therapeutic potential in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.